1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13588714
Molecular Formula: C11H8ClN3O4
Molecular Weight: 281.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClN3O4 |
|---|---|
| Molecular Weight | 281.65 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) |
| Standard InChI Key | COXYLUCCFHEQDO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Substituents at positions 1, 3, and 4 introduce steric and electronic modifications that influence reactivity and interactions with biological targets. The 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the nitro group contributes to electrophilic character, enabling participation in redox reactions .
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClN₃O₄ |
| Molecular Weight | 281.65 g/mol |
| IUPAC Name | 1-[(4-Chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
| SMILES | C1=CC(=CC=C1CCl)N2C=C(C(=N2)N+[O-])C(=O)O |
| InChI Key | COXYLUCCFHEQDO-UHFFFAOYSA-N |
The carboxylic acid group at position 4 confers acidity (pKa ≈ 3–4), facilitating salt formation and derivatization. Computational models predict a planar pyrazole ring with dihedral angles of 15–20° between the chlorobenzyl group and the nitro moiety, optimizing π-π stacking in protein binding.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multistep reactions starting from pyrazole precursors. A common route includes:
-
Alkylation: Reaction of 3-nitropyrazole-4-carboxylic acid with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
-
Nitration: Prior nitration of the pyrazole ring using HNO₃/H₂SO₄, though this step may vary depending on precursor availability .
-
Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity.
Optimization Challenges
-
Regioselectivity: Competing alkylation at nitrogen vs. oxygen requires careful control of temperature and base strength .
-
Nitro Group Stability: Decomposition risks during prolonged heating necessitate inert atmospheres and low-temperature processing.
Reactivity Profile
The compound participates in electrophilic substitution at the nitro group and nucleophilic acyl substitution at the carboxylic acid. Notable reactions include:
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .
-
Esterification: Treatment with alcohols (e.g., methanol/H₂SO₄) produces methyl esters for improved bioavailability.
Applications in Drug Development
Prodrug Design
The carboxylic acid moiety enables conjugation with amine-containing drugs (e.g., antimetabolites) via amide bonds, enhancing solubility. A recent prodrug of gemcitabine exhibited 3-fold higher oral bioavailability in murine models.
Metal Complexation
Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) yields complexes with enhanced antioxidant capacity. A zinc complex demonstrated 89% superoxide dismutase mimicry at 100 μM .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in amber glass under N₂ |
| PPE | Nitrile gloves, lab coat, goggles |
| Disposal | Incineration at >1000°C |
Future Research Directions
Priority Areas
-
Pharmacokinetic Studies: Oral bioavailability and metabolic stability in mammalian models.
-
Structural Analogs: Modifying the chlorobenzyl group to optimize target selectivity.
-
Formulation Development: Nanoparticle encapsulation to enhance CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume